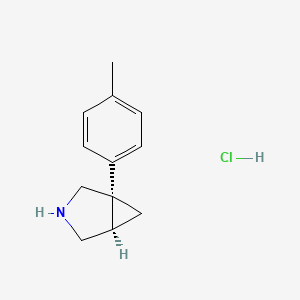

(-)-Bicifadine Hydrochloride

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-ZVWHLABXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@]23C[C@H]2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Analog Development of Bicifadine Hydrochloride

Asymmetric Synthesis Methodologies for Enantiomerically Pure (-)-Bicifadine (B12913351) Hydrochloride

The therapeutic efficacy of bicifadine (B1205413) is dependent on its stereochemistry, necessitating the development of asymmetric synthesis routes to obtain the enantiomerically pure (-)-isomer. Research has focused on creating efficient and controlled synthetic pathways.

Stereocontrolled Cyclopropane (B1198618) Formation Strategies

A key structural feature of bicifadine is its 1-aryl-3-azabicyclo[3.1.0]hexane core. The stereocontrolled formation of the trisubstituted cyclopropane ring is the most critical step in its asymmetric synthesis. An expedient method has been developed that achieves this in a single-stage process without the isolation of any intermediates. nih.govacs.org

This synthesis relies on the mechanistic understanding of the complex epoxy nitrile coupling reaction. nih.gov The pathway involves the reaction of an arylacetonitrile with an epoxide, where the stereochemical outcome is directed by controlling the aggregation state of the nitrile anion. nih.govacs.org By manipulating reaction conditions such as the choice of metal counter-ion (base) and solvent, the desired diastereomer and enantiomer can be selectively produced in high yield and high enantiomeric excess (ee). nih.govacs.org For example, the use of sodium or potassium bases was found to favor the cyclization of a specific rotamer, influencing the cis/trans ratio of the resulting cyclopropane. thieme-connect.com This control over the reaction pathway is crucial for producing the desired trisubstituted cyclopropane precursor to (-)-bicifadine. nih.gov

General synthetic routes often begin with a substituted phenylacetic acid, which undergoes esterification and bromination. portico.org The resulting α-bromo ester is then reacted with an acrylic derivative to form a cyclopropane-dicarboxylate intermediate. portico.org Hydrolysis and subsequent reaction with urea (B33335) can yield a cyclopropanedicarboximide, which is then reduced to the final 3-azabicyclo[3.1.0]hexane structure of bicifadine. portico.org Another approach involves the reaction of the α-bromo ester with acrylonitrile, followed by reductive cyclization to form the bicyclic amine. portico.org

Atom-Economical Synthetic Approaches

Atom economy is a guiding principle in modern synthetic chemistry, aiming to maximize the incorporation of starting materials into the final product. The asymmetric synthesis of (+)-Bicifadine and its potent analog DOV21947 has been achieved through an expedient and atom-economical process. nih.govacs.orgthieme-connect.com

Table 1: Key Features of Asymmetric Synthesis of Bicifadine Scaffolds This table is interactive. Users can sort columns by clicking on the headers.

| Feature | Description | Key Research Finding | Reference |

|---|---|---|---|

| Core Reaction | Epoxy Nitrile Coupling | A single-stage reaction forms the key cyclopropane ring without isolating intermediates. | nih.gov, acs.org |

| Stereocontrol | Nitrile Anion Aggregation | The choice of base (metal counter-ion) and solvent controls the aggregation state of the nitrile anion, dictating the stereochemical outcome (diastereo- and enantioselectivity). | nih.gov, acs.org |

| Efficiency | Atom-Economical | The "through process" maximizes the incorporation of starting materials into the final product, minimizing waste. | nih.gov, researchgate.net |

| Versatility | Analog Synthesis | The method is applicable to the synthesis of both (+)-Bicifadine and related analogs like DOV21947. | nih.gov, acs.org |

Design and Synthesis of Novel Bicifadine Analogues

The development of novel analogues of bicifadine is driven by the desire to modulate its activity and selectivity towards the monoamine transporters: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). nih.govwikipedia.org

Structure-Activity Relationship (SAR) Studies of Bicifadine Analogues as Monoamine Transporter Inhibitors

Bicifadine itself is a non-opioid analgesic that inhibits the reuptake of both norepinephrine and serotonin. acs.orgportico.org It functions as a triple reuptake inhibitor, though with a lower potency for the dopamine transporter. wikipedia.orgsemanticscholar.org The relative inhibitory potency of bicifadine is NE:SER:DA of 1:2:17. semanticscholar.org Structure-activity relationship (SAR) studies have been conducted to explore how modifications to the bicifadine scaffold affect its binding affinity and selectivity for these transporters. nih.govidrblab.net These studies have led to the discovery of compounds with varied activities and selectivities. nih.gov For instance, DOV Pharmaceutical developed a series of triple reuptake inhibitors from the azabicyclohexane class chemically related to bicifadine, including compounds like DOV 216,303 and DOV 21,947. semanticscholar.orgpsychiatryinvestigation.org

Development of Bicifadine Derivatives with Modified Aromatic Substituents

A key focus of SAR studies has been the modification of the p-tolyl substituent on the cyclopropane ring. By replacing this aromatic group with other substituents, researchers have been able to significantly alter the compound's pharmacological profile. nih.gov

One notable example is the analog DOV21947, where the p-tolyl group is replaced with a 3,4-dichlorophenyl group. nih.gov This modification results in a potent triple reuptake inhibitor. acs.org Another significant finding from these SAR studies was the development of a 2-thienyl substituted compound, (S)-6j, which demonstrated high selectivity for the norepinephrine transporter (NET) and was effective in a rodent pain model. nih.gov These findings highlight the critical role of the aromatic substituent in determining the potency and selectivity of bicifadine analogues as monoamine transporter inhibitors.

Table 2: Inhibitory Activity of Bicifadine and Key Aromatic-Modified Analogues This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Aromatic Substituent | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| Bicifadine | p-Tolyl | 102 | 204 | 1700 | semanticscholar.org |

| DOV21947 | 3,4-Dichlorophenyl | Data not specified | Data not specified | Data not specified | acs.org |

| (S)-6j | 2-Thienyl | Potent & Selective | Data not specified | Data not specified | nih.gov |

Preparation of Bupropion (B1668061) Analogues with Structural Commonalities to Bicifadine

Bupropion is an antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor. nih.govdrugbank.com Although structurally distinct from bicifadine—bupropion is an α-aminophenone while bicifadine has a rigid bicyclic structure—studies have identified functional similarities. frontiersin.orgnih.gov Specifically, research into dopamine transporter (DAT) pharmacological chaperones has shown that compounds with significant structural derivations from bupropion, including bicifadine, can increase wild-type DAT surface expression in a similar manner to bupropion itself. frontiersin.orgnih.gov

This suggests that despite the lack of obvious structural overlap, bicifadine may represent a scaffold from which to develop pharmacological agents with functional properties similar to bupropion. researchgate.net In a comparative study, bupropion increased DAT surface expression to a maximum of 144%, while bicifadine was found to be just as efficacious, with a maximal effect of 149%. researchgate.net This functional commonality positions bicifadine as a structural analog of interest in the context of bupropion's mechanism of action. frontiersin.org

Table 3: Comparison of Maximal Effect (EMax) on DAT Surface Expression This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Class | EMax (% of Vehicle) | Reference |

|---|---|---|---|

| Bupropion | α-Aminophenone | 144 ± 7.7% | researchgate.net |

| 6-Hydroxybupropion | Bupropion Metabolite | 148 ± 5.4% | frontiersin.org, nih.gov |

| RTI-5 (4-methyl bupropion) | Bupropion Analog | 140 ± 5.5% | researchgate.net |

| Bicifadine | Phenylamine / Azabicyclohexane | 149 ± 15.0% | researchgate.net |

Chemical Characterization Techniques in Synthetic Verification

The confirmation of the chemical structure of newly synthesized compounds like (-)-Bicifadine Hydrochloride and its analogs is a critical step in the research and development process. It relies on a suite of analytical techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. Among these, spectroscopic methods are paramount. Techniques such as mass spectrometry (MS) confirm the molecular weight, while infrared (IR) spectroscopy identifies functional groups. However, for the unambiguous elucidation of the complex three-dimensional structure of bicyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Bicifadine and its Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). redalyc.org For a molecule with the complexity of bicifadine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for full structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of bicifadine would provide crucial information. The integration of signals would confirm the presence of 15 protons.

Aromatic Region (δ 7.0-7.5 ppm): The p-tolyl group would show two distinct signals, each integrating to two protons, appearing as doublets due to coupling with their ortho neighbors.

Aliphatic Region (δ 1.0-4.0 ppm): The protons on the 3-azabicyclo[3.1.0]hexane core would appear in this region as complex multiplets due to their fixed, rigid environment and the coupling between them. The protons of the cyclopropane ring (H-1, H-5, H-6) would have characteristic shifts and coupling constants that help define their cis/trans stereochemistry. The methylene (B1212753) protons (H-2, H-4) adjacent to the nitrogen would also be distinct.

Methyl Region (δ ~2.3 ppm): The methyl group on the tolyl ring would appear as a singlet, integrating to three protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show all 12 unique carbon atoms in the bicifadine structure.

Aromatic Carbons (δ 120-140 ppm): Four signals would be expected for the p-tolyl ring.

Aliphatic Carbons (δ 15-60 ppm): The five carbons of the azabicyclo[3.1.0]hexane skeleton would give rise to five distinct signals in the upfield region.

Methyl Carbon (δ ~21 ppm): A single signal for the tolyl methyl group would appear at the most upfield position.

2D NMR Techniques for Connectivity: To assemble the complete structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment maps out all the proton-proton (¹H-¹H) coupling networks. It would clearly show the relationship between the adjacent protons on the aromatic ring and trace the connectivity of the protons throughout the bicyclic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. For bicifadine, a key HMBC correlation would be from the protons of the methyl group to the aromatic carbons, and from the cyclopropane protons (H-1, H-5) to the quaternary aromatic carbon, thus definitively linking the aryl ring to the bicyclic core.

Table 2: Representative ¹H and ¹³C NMR Data for the Structural Elucidation of Bicifadine

| Atom Position | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1 | - | ~30-35 | H5, H6 → C1 |

| C2 | ~3.0-3.5 (m) | ~50-55 | H4 → C2 |

| C4 | ~3.0-3.5 (m) | ~50-55 | H2, H5 → C4 |

| C5 | ~1.5-2.0 (m) | ~25-30 | H1, H4, H6 → C5 |

| C6 | ~0.5-1.5 (m) | ~15-20 | H1, H5 → C6 |

| C1' (Aryl) | - | ~135-140 | H2'/H6', H5 → C1' |

| C2'/C6' (Aryl) | ~7.1-7.3 (d) | ~128-130 | H3'/H5', H-CH₃ → C2'/C6' |

| C3'/C5' (Aryl) | ~7.0-7.2 (d) | ~125-128 | H2'/H6' → C3'/C5' |

| C4' (Aryl) | - | ~135-140 | H2'/H6', H-CH₃ → C4' |

| -CH₃ (Tolyl) | ~2.3 (s) | ~20-22 | H2'/H6', C3'/C5', C4' |

Note: This table presents expected values based on spectral data of analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions.

Molecular Structure and Solid State Characteristics of Bicifadine Hydrochloride

Polymorphism of (-)-Bicifadine (B12913351) Hydrochloride

Polymorphism is the phenomenon where a single chemical compound can crystallize in multiple distinct solid-state forms, each with a unique arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit different physical properties, such as stability and solubility.

Identification and Characterization of Distinct Polymorphic Forms

Research has identified and characterized two polymorphic forms of (-)-bicifadine hydrochloride, which are referred to as Form A and Form B. The primary techniques used to distinguish and characterize these forms include X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Form A has been identified as the thermodynamically stable form under ambient conditions. In contrast, Form B is a metastable polymorph. The distinct crystal lattices of these forms result in unique XRPD patterns, which serve as a definitive fingerprint for each polymorph.

| Technique | Observation for Form A | Observation for Form B |

| XRPD | Characteristic diffraction peaks indicating a stable crystalline structure. | A distinct diffraction pattern that differs from Form A, indicative of a metastable form. |

| DSC | Exhibits a single melting endotherm. | Shows an exothermic event (recrystallization to Form A) before its melting endotherm. |

| TGA | Shows thermal stability up to its melting point. | Demonstrates conversion to Form A upon heating. |

Influence of Molecular Conformation and Crystal Packing on Polymorphism

The existence of different polymorphic forms of this compound is a direct consequence of the molecule's conformational flexibility and the different ways in which the molecules can pack together in a crystal lattice. The specific three-dimensional arrangement of the molecules and the intermolecular interactions, such as hydrogen bonding between the chloride ion and the amine groups of the bicifadine (B1205413) cation, dictate the resulting crystal structure.

Differences in these packing arrangements and conformational states lead to the distinct energies and stabilities of Form A and Form B. The interplay of these molecular-level factors is fundamental to the formation of the observed polymorphs.

Thermodynamic Aspects of Solid-Solid Polymorphic Transitions

The relationship between Form A and Form B is described as monotropic, meaning that one form (Form A) is always more stable than the other (Form B) across all temperatures up to the melting point. The transition from the metastable Form B to the stable Form A is an irreversible process driven by the system's tendency to achieve a lower energy state.

DSC analysis provides key thermodynamic data on this transition. The thermogram for Form B clearly shows an exothermic event, which corresponds to the energy released as the metastable crystals rearrange into the more stable Form A structure before melting. This solid-solid transformation highlights the thermodynamic instability of Form B relative to Form A.

Crystal Structure Prediction Methodologies

Predicting the crystal structure of a molecule from its chemical formula alone is a complex computational challenge. For ionic organic compounds such as this compound, the presence of strong and long-range electrostatic interactions adds another layer of complexity to these predictions.

Computational Approaches for Ionic Organic Compounds Crystal Structure Elucidation

Crystal Structure Prediction (CSP) for ionic organic compounds involves generating a multitude of potential crystal packing arrangements and then evaluating their energetic stability. This process typically begins with a search algorithm that explores various possible conformations of the molecule and arrangements within a crystal lattice.

These generated structures are then ranked based on their calculated lattice energy. For ionic compounds, this requires the use of sophisticated force fields that can accurately model the strong electrostatic interactions between the cation (bicifadine) and the anion (chloride), in addition to other intermolecular forces.

Application of Quantum Mechanical Calculations in Crystal Structure Prediction

While force fields provide a rapid method for initial energy rankings, quantum mechanical (QM) calculations are employed for higher accuracy and refinement. QM methods, such as Density Functional Theory (DFT), offer a more fundamental and precise calculation of the lattice energies of the most promising predicted structures.

For a compound like this compound, QM calculations can be applied to:

Validate the stability ranking of predicted polymorphs by providing more accurate energy differences between them.

Simulate spectroscopic properties , such as vibrational spectra (IR and Raman), which can then be compared with experimental data to confirm the predicted crystal structure.

Generate theoretical XRPD patterns from the predicted crystal structures for direct comparison with experimental results, aiding in the definitive identification of known polymorphs and the potential discovery of new ones.

The integration of these advanced computational techniques is invaluable for understanding the complex solid-state landscape of pharmaceutical compounds.

Spectroscopic and Diffraction Analysis of Solid-State Forms

The characterization and differentiation of the polymorphic forms of this compound have been accomplished through a combination of advanced analytical techniques. These methods provide detailed information on the crystal structure, molecular vibrations, and thermal behavior of each polymorph.

X-ray Powder Diffraction (XRPD) is a fundamental technique for the identification and characterization of crystalline solids. The distinct crystal structures of the two polymorphs of this compound result in unique XRPD patterns. rsc.org These patterns serve as fingerprints for each polymorphic form, allowing for their unambiguous identification.

Research has shown that XRPD can readily distinguish between Polymorph 1 and Polymorph 2. rsc.org For instance, a notable feature in the XRPD pattern of Polymorph 1 is a strong reflection at 4.90° (2θ). rsc.org The differences in the diffraction patterns are significant enough to be used not only for qualitative identification but also for quantitative analysis of mixtures of the two polymorphs. nih.gov

A quantitative method using a partial least squares (PLS) algorithm has been developed to determine the concentration of each polymorph in a binary mixture. This method, based on the analysis of XRPD spectra, predicted the concentration of Polymorph 1 with a root mean standard error of prediction (RMSEP) of 4.4%. nih.govoptica.org

The observed and calculated XRPD patterns for Polymorph 1 show excellent agreement, validating the determined crystal structure. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Near-Infrared (NIR) spectroscopy, provides insights into the molecular-level differences between the polymorphs of this compound. nih.gov These techniques are sensitive to changes in the molecular conformation and intermolecular interactions, such as hydrogen bonding, which differ between the two crystal forms. rsc.orgnih.gov

Both Attenuated Total Reflectance (ATR)-IR and ATR-NIR spectroscopy have been successfully employed to analyze the polymorphic forms. nih.gov Calibration models for the quantification of binary mixtures of the polymorphs have been developed for both techniques. nih.govoptica.org

The quantitative results, obtained using a partial least squares (PLS) algorithm, demonstrated the predictive capability of these spectroscopic methods. The analysis of IR spectra predicted the concentration of Polymorph 1 with a root mean standard error of prediction (RMSEP) of 3.8%. nih.govoptica.org Notably, NIR spectroscopy offered superior quantitative accuracy, with an RMSEP of 1.4%. nih.govoptica.org This indicates that NIR spectroscopy can be a more advantageous tool for the quantitative determination of polymorphs in the solid state. optica.org Furthermore, NIR spectroscopy is often more convenient to use than both ATR-IR and XRPD methods. nih.gov

To understand the vibrational modes most sensitive to the polymorphic differences, Density Functional Theory (DFT) B3LYP calculations and IR spectral simulations have been utilized. nih.govoptica.org

| Quantitative Method | Root Mean Standard Error of Prediction (RMSEP) for Polymorph 1 |

| X-ray Powder Diffraction (XRPD) | 4.4% |

| Infrared (IR) Spectroscopy | 3.8% |

| Near-Infrared (NIR) Spectroscopy | 1.4% |

This table presents the quantitative accuracy of different analytical techniques in determining the concentration of Polymorph 1 in a mixture with Polymorph 2. nih.govoptica.org

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are thermal analysis techniques used to characterize the phase transitions and thermal stability of materials. For this compound, DSC has been instrumental in elucidating the thermal relationship between its two polymorphs. nih.govrsc.org

The DSC curve for Polymorph 1 exhibits two significant thermal events. The first is a small and broad exothermic peak at a temperature of 183.2 °C, which corresponds to the solid-state transformation from Polymorph 1 to Polymorph 2. rsc.org The enthalpy of this polymorphic transition is approximately -0.066 kJ mol⁻¹. rsc.org The second exothermic peak occurs at 218.2 °C and represents the melting of the newly formed Polymorph 2, with an enthalpy of fusion of approximately -1.825 kJ mol⁻¹. rsc.org

In contrast, the DSC curve for Polymorph 2 shows only a single exothermic peak at 218.2 °C, corresponding to its melting point. rsc.org This confirms that upon heating, Polymorph 1 converts to Polymorph 2 before melting. rsc.orgrsc.org

| Polymorph | Thermal Event | Peak Temperature (°C) | Enthalpy (kJ mol⁻¹) |

| Polymorph 1 | Polymorphic Transition to Polymorph 2 | 183.2 | ~ -0.066 |

| Melting of Polymorph 2 | 218.2 | ~ -1.825 | |

| Polymorph 2 | Melting | 218.2 | N/A |

This table summarizes the thermal events observed for the two polymorphs of this compound using Differential Scanning Calorimetry. rsc.org

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. uhu-ciqso.esrsc.org This technique has been successfully applied to both polymorphs of this compound, providing detailed information about their crystal structures. rsc.orgrsc.org

The analysis revealed that the two polymorphs differ in their molecular conformation and packing. rsc.orgrsc.org The crystal structure of Polymorph 1 is described as simple, with one molecule per asymmetric unit. rsc.org In this structure, both protons of the amino group are involved in hydrogen bonding to separate chloride ions. rsc.org Each chloride ion, in turn, is hydrogen-bonded to two hydrogens from different amino groups, creating a chain structure. rsc.orgrsc.org

The crystal data for both polymorphs have been determined and are presented in the table below. rsc.org

| Parameter | Polymorph 1 (3a) | Polymorph 2 (3b) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| a (Å) | 6.848(3) | 13.045(3) |

| b (Å) | 9.940(3) | 10.051(2) |

| c (Å) | 16.294(5) | 18.006(4) |

| α (°) | 90 | 90 |

| β (°) | 90 | 94.75(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1109.1(6) | 2352.1(8) |

| Z | 4 | 8 |

This table provides the unit cell parameters for the two polymorphic forms of this compound as determined by single-crystal X-ray diffraction. rsc.org

Molecular and Cellular Mechanism of Action Studies of Bicifadine Hydrochloride

Monoamine Transporter Inhibition Profile

(-)-Bicifadine (B12913351) Hydrochloride is characterized as a broad-spectrum monoamine transporter inhibitor, effectively blocking the reuptake of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA). medkoo.comprobes-drugs.org By inhibiting the transport proteins responsible for clearing these neurotransmitters from the synaptic cleft, bicifadine (B1205413) enhances and prolongs their physiological actions. nih.govdrugbank.com This activity effectively makes it a "triple reuptake inhibitor". medkoo.comnih.gov

Studies demonstrate that (-)-bicifadine hydrochloride is a potent antagonist of the norepinephrine transporter (NET), also known as Solute Carrier Family 6 Member 2 (SLC6A2). probes-drugs.org This inhibition is a primary component of its mechanism, leading to increased extracellular levels of norepinephrine. nih.govresearchgate.net In vitro functional assays have determined its high potency at the human NET. ncats.io

The compound also exhibits significant antagonistic activity at the serotonin transporter (SERT), or Solute Carrier Family 6 Member 4 (SLC6A4). probes-drugs.org This action prevents the reuptake of serotonin, thereby increasing its availability in the synapse and enhancing serotonergic neurotransmission. ontosight.aidrugbank.com The inhibition of both NET and SERT categorizes bicifadine as a serotonin-norepinephrine reuptake inhibitor (SNRI). ontosight.aiwikidoc.org

The interaction of this compound with monoamine transporters has been quantified through various in vitro assays, revealing a distinct profile of affinity and potency.

Functional assays measuring the inhibition of neurotransmitter uptake by cell lines expressing recombinant human monoamine transporters have established a clear potency hierarchy. These studies show that bicifadine is most potent at inhibiting norepinephrine uptake, followed by serotonin, and then dopamine. nih.govncats.io The IC₅₀ values—the concentration of the drug required to inhibit 50% of the transporter activity—demonstrate this relationship.

| Transporter | IC₅₀ Value (nM) | Source |

|---|---|---|

| Norepinephrine Transporter (NET) | 55 | probes-drugs.orgncats.io |

| Serotonin Transporter (SERT) | 117 | probes-drugs.orgncats.io |

| Dopamine Transporter (DAT) | 910 | probes-drugs.orgncats.io |

Based on these potencies, the relative inhibitory activity of bicifadine is approximately 1:2:17 for NET:SERT:DAT, respectively. nih.govresearchgate.netncats.ioresearchgate.net

In contrast, radioligand binding assays, which measure the affinity of the drug for the transporter protein, present a slightly different profile. One study using [¹²⁵I]RTI-55 to assess binding to recombinant human transporters indicated moderate and roughly equivalent affinities for all three transporters. ncats.io Another set of binding affinity data (Kᵢ values) also shows a different ratio compared to the functional potency data.

| Transporter | Kᵢ Value (µM) | Source |

|---|---|---|

| Norepinephrine Transporter (NET) | 5.0 | ncats.io |

| Serotonin Transporter (SERT) | 2.4 | ncats.io |

| Dopamine Transporter (DAT) | 5.2 | ncats.io |

This discrepancy between functional potency (IC₅₀) and binding affinity (Kᵢ) is not uncommon in pharmacology and highlights that a compound's ability to bind to a transporter does not always directly correlate with its functional efficacy in inhibiting that transporter's action.

Dopamine Transporter (DAT) Interaction and Inhibition Studies

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism Pathways

In addition to its effects on monoamine transporters, this compound is identified as an N-Methyl-D-Aspartate (NMDA) receptor antagonist. pharmacompass.comdrugbank.comdrugbank.comportico.org This characteristic adds another layer to its mechanism of action, distinguishing it from many other monoamine reuptake inhibitors. While its NMDA antagonist activity is consistently cited in the literature, detailed studies elaborating on the specific pathways and binding sites within the NMDA receptor complex are not extensively described in the reviewed sources.

Investigation of Specificity: Absence of Opioid Receptor Binding Affinity

A crucial aspect of this compound's pharmacological profile is its lack of interaction with opioid receptors. drugbank.com Preclinical studies have consistently demonstrated that the compound does not act at any opiate receptor subtypes. nih.govportico.orgresearchgate.net This absence of opioid receptor binding affinity confirms its non-narcotic mechanism of action and distinguishes it from opioid analgesics. pharmacompass.comdrugbank.com

Analysis of Non-Inflammatory Activity and Prostaglandin (B15479496) Synthetase Inhibition Absence (in vitro)

In vitro studies have consistently demonstrated that this compound does not possess anti-inflammatory properties. drugbank.comportico.orgnih.gov This characteristic distinguishes it from nonsteroidal anti-inflammatory drugs (NSAIDs), a common class of analgesics. The mechanism of action for NSAIDs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation and pain.

Research has confirmed that this compound does not inhibit prostaglandin synthetase, the enzyme complex responsible for producing prostaglandins. drugbank.comportico.orggoogleapis.com This lack of interference with the prostaglandin synthesis pathway underscores its non-NSAID mechanism of action. wikipedia.org The primary analgesic effects of bicifadine are attributed to its ability to inhibit the reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine. nih.govnih.gov By blocking these monoamine transporters, bicifadine increases the concentration of these neurotransmitters in the synaptic cleft, thereby modulating pain perception pathways. nih.govresearchgate.net

The absence of anti-inflammatory and prostaglandin synthesis-inhibiting activities is a significant feature of bicifadine's pharmacological profile, indicating a reduced risk of gastric ulcers, a common side effect associated with NSAIDs. wikipedia.org

Table 1: In Vitro Anti-Inflammatory and Prostaglandin Synthetase Activity

| Test | Result for this compound | Citation |

|---|---|---|

| Anti-inflammatory Activity | Inactive | drugbank.comportico.orgnih.gov |

Pharmacological Chaperone Activity at the Dopamine Transporter

Recent research has explored the potential of various compounds to act as pharmacological chaperones for the dopamine transporter (DAT). nih.govnih.gov Pharmacological chaperones are small molecules that can rescue misfolded proteins, such as transporters, by binding to them and facilitating their proper folding, trafficking, and insertion into the cell membrane. researchgate.net This is a particularly relevant therapeutic strategy for conditions like Dopamine Transporter Deficiency Syndrome (DTDS), a rare genetic disorder caused by mutations that lead to misfolded and non-functional DAT proteins. nih.govresearchgate.net

Studies investigating the structure-activity relationships of DAT pharmacological chaperones have included (-)-bicifadine. nih.govfrontiersin.org In these studies, the ability of various compounds to increase the surface expression of DAT is measured, often using a microplate β-lactamase (βlac) surface expression assay. nih.govfrontiersin.org Research has shown that certain dopamine uptake inhibitors can act as pharmacological chaperones, with atypical inhibitors that stabilize an inward-facing conformation of the transporter, such as bupropion (B1668061) and ibogaine, showing promise. researchgate.net

The pharmacological chaperone ability of bicifadine has been measured and compared to other compounds. nih.govfrontiersin.org One study noted that bupropion and bicifadine exhibit similar efficacy as pharmacological chaperones for the dopamine transporter. frontiersin.org This suggests that bicifadine may have the potential to stabilize and rescue certain DAT variants, although further research is needed to fully elucidate the specifics of this activity and its therapeutic implications. nih.gov The investigation into compounds like bicifadine as potential pharmacological chaperones contributes to the development of novel treatments for disorders associated with reduced DAT function. nih.gov

Table 2: Investigated Compounds for DAT Pharmacological Chaperone Activity

| Compound | Activity as DAT Pharmacological Chaperone | Citation |

|---|---|---|

| (-)-Bicifadine | Investigated; similar efficacy to bupropion | nih.govfrontiersin.org |

| Bupropion | Identified as a pharmacological chaperone | nih.govresearchgate.net |

| Ibogaine | Identified as a pharmacological chaperone | nih.govresearchgate.net |

| Cocaine | Does not act as a pharmacological chaperone | nih.govresearchgate.net |

Preclinical Pharmacological Research Models and Cellular Interactions of Bicifadine Hydrochloride

In Vitro Neurotransmitter Uptake Inhibition Assays

The primary mechanism of action of (-)-bicifadine (B12913351) hydrochloride at the cellular level is the inhibition of monoamine neurotransmitter reuptake. nih.govdrugbank.comnih.gov This has been demonstrated through various in vitro assays, including radioligand binding studies and functional uptake inhibition tests.

Radioligand Binding Studies with Recombinant Human Monoamine Transporters

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. In studies with (-)-bicifadine hydrochloride, the radioligand [125I]RTI-55 was used to assess its binding to recombinant human serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) transporters. ncats.io

The results indicated that this compound has moderate but comparable affinities for all three monoamine transporters, with a ratio of approximately 1:2:2 for NE, 5-HT, and DA transporters, respectively. ncats.io This suggests that the compound can interact with all three transporter types.

Functional Uptake Inhibition Tests (e.g., [3H]NE, [3H]5-HT, and [3H]DA Uptake Inhibition)

Functional uptake inhibition assays measure the ability of a compound to block the transport of neurotransmitters into cells. These studies have provided a more detailed understanding of the potency of this compound at each of the monoamine transporters.

In cell lines expressing recombinant human monoamine transporters, this compound was found to be a potent inhibitor of norepinephrine and serotonin uptake. ncats.ionih.gov The compound demonstrated a significantly lower potency for dopamine uptake inhibition. ncats.ionih.gov

The relative potency of this compound for inhibiting the uptake of the three key monoamine neurotransmitters is as follows: norepinephrine > serotonin > dopamine. nih.govscispace.comresearchgate.net This profile classifies (-)-bicifadine as a triple reuptake inhibitor, with a stronger effect on norepinephrine and serotonin compared to dopamine. nih.govnih.gov

Table 1: In Vitro Inhibition of Monoamine Uptake by this compound

| Transporter | IC50 (nM) | Potency Ratio (NE:5-HT:DA) |

|---|---|---|

| Norepinephrine (NE) | 55 | 1 |

| Serotonin (5-HT) | 117 | 2 |

| Dopamine (DA) | 910 | 17 |

IC50 values represent the concentration of the drug required to inhibit 50% of the monoamine uptake. Data sourced from multiple studies. ncats.ionih.govtocris.com

In Vivo Studies in Animal Models of Nociception

The analgesic effects of this compound have been evaluated in a variety of animal models that represent different types of pain. These studies have consistently demonstrated its efficacy in reducing pain responses.

Acute Inflammatory Pain Models (e.g., Randall-Selitto Test, Kaolin-Induced Pain)

In models of acute inflammatory pain, this compound has shown potent activity. The Randall-Selitto test, which measures the pressure threshold at which a rat withdraws its paw, was used to assess the compound's effect on mechanical hyperalgesia. nih.govresearchgate.netfrontiersin.org Studies have shown that this compound significantly increases the paw withdrawal threshold, indicating a reduction in pain sensitivity. nih.govresearchgate.net

Similarly, in the kaolin-induced pain model, another model of acute inflammation, this compound effectively suppressed pain responses. medkoo.comnih.govresearchgate.net

Persistent Visceral Pain Models (e.g., Phenyl-p-quinone-Induced Abdominal Constrictions, Colonic Distension)

The efficacy of this compound has also been demonstrated in models of persistent visceral pain. In the phenyl-p-quinone-induced abdominal constriction (writhing) test in mice, the compound significantly reduced the number of writhes, a behavioral indicator of visceral pain. medkoo.comnih.govresearchgate.net

Furthermore, in the rat colonic distension model, which mimics visceral pain from internal organs, this compound was shown to decrease the number of abdominal contractions in response to colonic irritation and distension. nih.govresearchgate.net

Formalin Test Analyses in Rodents for Biphasic Pain Response

The formalin test in rodents is a widely used model that assesses both acute and persistent pain responses. The test involves injecting a dilute solution of formalin into the paw, which elicits a biphasic pain response: an initial acute phase followed by a later tonic phase.

This compound has been shown to be highly effective in both phases of the formalin test in both rats and mice. medkoo.comnih.govresearchgate.net This is a notable finding, as many other transport inhibitors are not as consistently efficacious in both phases of this test. medkoo.comnih.govresearchgate.net This suggests that this compound may be effective in treating both the immediate and the ongoing components of pain.

Table 2: Summary of this compound Efficacy in Preclinical Pain Models

| Pain Model | Type of Pain | Species | Outcome |

|---|---|---|---|

| Randall-Selitto Test | Acute Inflammatory | Rat | Potent suppression of pain responses. medkoo.comnih.govresearchgate.net |

| Kaolin-Induced Pain | Acute Inflammatory | Rodent | Potent suppression of pain responses. medkoo.comnih.govresearchgate.net |

| Phenyl-p-quinone-Induced Writhing | Persistent Visceral | Mouse | Potent suppression of pain responses. medkoo.comnih.govresearchgate.net |

| Colonic Distension | Persistent Visceral | Rat | Potent suppression of pain responses. medkoo.comnih.govresearchgate.net |

| Formalin Test (Phase 1 & 2) | Biphasic (Acute & Persistent) | Rat, Mouse | Potent and completely efficacious in both phases. medkoo.comnih.govresearchgate.net |

Neuropathic Pain Models and Investigation of D2 Receptor Antagonism Effects on Antinociception

(-)-Bicifadine has demonstrated efficacy in animal models of chronic neuropathic pain. nih.govmedkoo.comresearchgate.netresearchgate.net In the spinal nerve ligation model in rats, a standard for inducing chronic neuropathic pain, (-)-Bicifadine was shown to suppress mechanical and thermal hyperalgesia, as well as mechanical allodynia. nih.govmedkoo.comresearchgate.netresearchgate.net It also reduced mechanical hyperalgesia in the streptozotocin (B1681764) model of diabetic neuropathic pain. nih.govmedkoo.comresearchgate.net

The contribution of the dopaminergic system to the pain-relieving (antinociceptive) effects of (-)-Bicifadine has been a subject of investigation. Studies have shown that the administration of (-)-sulpiride, a dopamine D2 receptor antagonist, diminishes the antihyperalgesic effects of (-)-Bicifadine in rats with spinal nerve ligations. nih.govmedkoo.comresearchgate.netresearchgate.netnih.gov This finding suggests that the activation of dopaminergic pathways, specifically involving D2 receptors, is a component of (-)-Bicifadine's mechanism of action in alleviating neuropathic pain. nih.govmedkoo.comresearchgate.netnih.gov

Neurochemical Alterations in Subcortical Brain Regions of Animal Models

In vivo microdialysis studies in freely moving rats have been employed to measure real-time changes in extracellular neurotransmitter levels in specific brain regions following the administration of (-)-Bicifadine. nih.gov In the nucleus accumbens, a critical area for reward and motivation, (-)-Bicifadine was found to significantly increase the levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). nih.gov

The elevation in DA in the nucleus accumbens was dose-dependent, reaching maxima of 196% to 540% of baseline levels at 40 minutes post-administration. nih.gov While (-)-Bicifadine elevated DA levels, comparative studies indicated that the psychostimulant d-amphetamine produced a much greater increase in DA in the nucleus accumbens. nih.gov Conversely, (-)-Bicifadine led to a more substantial increase in 5-HT levels in this region compared to d-amphetamine. nih.gov These distinct neurochemical profiles in the nucleus accumbens help differentiate (-)-Bicifadine from classic psychostimulants. nih.govnih.gov

| Compound | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) |

|---|---|---|---|

| (-)-Bicifadine | Significantly Elevated nih.gov | Significantly Elevated nih.gov | Significantly Elevated nih.gov |

| d-Amphetamine | Significantly Elevated (to a much greater degree than bicifadine) nih.gov | Significantly Elevated (to a lesser degree than bicifadine) nih.gov | Variable Effects nih.gov |

| Bupropion (B1668061) | Significantly Elevated nih.gov | Variable Effects nih.gov | Significantly Elevated nih.gov |

Behavioral Pharmacology Studies in Animal Models

Assessments of spontaneous locomotor activity in rodents are used to screen for potential central nervous system side effects, such as sedation or hyperactivity. In open-field tests, analgesic doses of (-)-Bicifadine did not induce hyperlocomotion in rodents. nih.gov This lack of stimulant-induced hyperactivity further distinguishes (-)-Bicifadine from psychostimulant drugs like cocaine and d-amphetamine, which typically produce significant increases in locomotor activity. nih.govresearchgate.net

Drug discrimination studies in rats are a standard method to assess the subjective internal state produced by a compound. In these paradigms, animals are trained to recognize the effects of a specific drug, such as cocaine, and then tested to see if they generalize this response to a test compound. When evaluated in rats trained to discriminate cocaine from saline, (-)-Bicifadine did not fully substitute for cocaine. nih.govresearchgate.net It produced a maximum of 80% cocaine-lever selection, but the doses required to achieve this level of substitution also led to a strong suppression of the rats' response rates. nih.govresearchgate.net

In contrast, cocaine, d-amphetamine, and bupropion all fully substituted for the cocaine stimulus. nih.govresearchgate.net The discriminative stimulus profile of (-)-Bicifadine was more similar to that of the antidepressant desipramine (B1205290) than to the abused psychostimulants. nih.govnih.gov This suggests that the subjective effects of (-)-Bicifadine are not identical to those of major psychostimulants. nih.gov

| Compound | Maximum Cocaine-Lever Selection (%) | Substitution for Cocaine |

|---|---|---|

| Cocaine | 100% | Full nih.govresearchgate.net |

| d-Amphetamine | 100% | Full nih.govresearchgate.net |

| Bupropion | 100% | Full nih.govresearchgate.net |

| (-)-Bicifadine | 80% | Partial nih.govresearchgate.net |

| Desipramine | 69% | Partial nih.govresearchgate.net |

Intravenous self-administration studies in animals, particularly non-human primates, are considered a primary model for predicting the reinforcing efficacy and abuse potential of a drug. In rhesus monkeys trained to self-administer cocaine, the reinforcing effects of (-)-Bicifadine were weak and inconsistent. nih.gov Reinforcing effects were observed in only two out of four monkeys tested. nih.govresearchgate.net In contrast, cocaine, d-amphetamine, and bupropion served as effective reinforcers in all four animals. nih.govresearchgate.net

Furthermore, when tested under a progressive-ratio schedule of reinforcement, a procedure that measures how much effort an animal will expend to receive a drug, no dose of (-)-Bicifadine maintained responding to the same degree as cocaine, d-amphetamine, or bupropion. nih.gov These findings indicate that (-)-Bicifadine has a very low reinforcing efficacy relative to known psychostimulants, suggesting a lower potential for abuse. nih.govnih.gov

Drug Discrimination Paradigms in Animal Models (e.g., relative to psychostimulants and antidepressants)

Developmental Toxicity Studies in Animal Models

Developmental toxicity studies are a critical component of preclinical research, designed to assess the potential adverse effects of a substance on a developing organism. These studies evaluate the effects of a compound from conception through to sexual maturity. For this compound, as with other pharmaceutical candidates, these assessments are typically conducted in animal models to identify any potential risks to human development.

Pre- and Postnatal Studies in Rat Models

Comprehensive pre- and postnatal developmental toxicity studies for this compound in rat models have not been detailed in publicly available scientific literature or regulatory summaries. Standard developmental and reproductive toxicology (DART) studies are designed to evaluate the effects of a test substance on various stages of reproduction and development. fda.govnih.govfda.gov These studies typically follow established guidelines, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and relevance for human risk assessment. oecd.orgich.orgoecd.org

In a typical pre- and postnatal development study in rats (a Segment III study), pregnant female rats are administered the test compound during the period from implantation to weaning. fda.govupjs.sk Key endpoints evaluated in the maternal (F0) generation include effects on pregnancy, parturition, and lactation. For the first-generation (F1) offspring, researchers assess viability, growth, and physical and functional development from birth through to sexual maturation. ich.org

While specific data for this compound is not available, the objectives of such a study would be to determine the no-observed-adverse-effect level (NOAEL) for both maternal and developmental toxicity. This would involve the assessment of parameters in the F1 generation such as:

Live births and pup survival rates

Body weight gain and physical development milestones (e.g., pinna unfolding, eye opening, incisor eruption)

Behavioral and functional assessments (e.g., motor activity, sensory function, learning, and memory)

Reproductive performance of the F1 generation upon reaching maturity

Without access to proprietary preclinical study reports or detailed regulatory submission documents, a data table summarizing the specific findings for this compound cannot be constructed. The general framework for such studies, however, provides a clear indication of the rigorous evaluation that pharmaceutical compounds undergo to characterize their developmental and reproductive safety profile. fda.gov

Metabolism and Disposition Research of Bicifadine Hydrochloride Preclinical Focus

Elucidation of Enzymatic Biotransformation Pathways

The metabolism of (-)-Bicifadine (B12913351) Hydrochloride is primarily governed by two key enzymatic pathways. In vitro studies utilizing human hepatic microsomes and mitochondria have identified Monoamine Oxidase B (MAO-B) and Cytochrome P450 2D6 (CYP2D6) as the principal enzymes responsible for its primary metabolism. nih.govnih.gov

Role of Monoamine Oxidase B (MAO-B) in Metabolism

Monoamine Oxidase B (MAO-B) plays a significant role in the biotransformation of bicifadine (B1205413). nih.govnih.gov This enzyme catalyzes an NADPH-independent oxidation at the C2 position of the pyrrolidine (B122466) ring, which results in the formation of a lactam metabolite known as M12. nih.govtaylorandfrancis.com The involvement of MAO-B in this pathway has been confirmed through inhibition studies. The MAO-B-specific inhibitor selegiline (B1681611) almost completely inhibited the formation of M12 in human hepatic microsomes and mitochondria. nih.govresearchgate.net In contrast, clorgyline, a specific inhibitor of MAO-A, was less effective, indicating that MAO-B is the primary isoform involved in this metabolic step. nih.gov While MAO-A has a minor role, MAO-B is the major catalyst for this reaction. taylorandfrancis.com

Role of Cytochrome P450 2D6 (CYP2D6) in Metabolism

The other major metabolic pathway for bicifadine involves the Cytochrome P450 (CYP) superfamily of enzymes, specifically CYP2D6. nih.govnih.gov This pathway is NADPH-dependent and involves the oxidation of the methyl group on the phenyl ring to form a hydroxymethyl metabolite, designated as M2. nih.gov The critical role of CYP2D6 in this hydroxylation reaction was demonstrated in studies with human microsomes where quinidine, a known CYP2D6 inhibitor, effectively blocked the formation of M2. nih.gov

Further investigations with individual cDNA-expressed human cytochrome P450 enzymes revealed that while CYP1A2 could also form M2, the activity of CYP2D6 was six-fold greater. nih.govtaylorandfrancis.com This highlights CYP2D6 as the predominant enzyme responsible for this initial oxidative step. nih.gov The hydroxymethyl metabolite (M2) is then further oxidized to a carboxylic acid metabolite (M3). nih.govtaylorandfrancis.com

Comparative In Vitro Metabolism Studies Across Preclinical Species (e.g., Mouse, Rat, Monkey)

In vitro metabolism of bicifadine has been compared across several preclinical species, including mouse, rat, and monkey, using liver microsomes and hepatocytes. nih.gov These studies revealed that the two main metabolic pathways observed in humans—oxidation to the lactam metabolite (M12) via MAO-B and oxidation of the methyl group to the carboxylic acid metabolite (M3) via CYP enzymes—are also present in these animal models. nih.gov

However, the relative significance of these pathways and the subsequent metabolism of the primary metabolites can vary between species. For instance, the formation of the hydroxymethyl metabolite (M2) and its subsequent oxidation to the carboxylic acid (M3) occurs in hepatocytes from all four species (mouse, rat, monkey, and human). nih.gov Similarly, the formation of the lactam (M12) is a common pathway. nih.gov

The lactam acid (M9) was identified as the major urinary metabolite in all preclinical species studied. nih.gov In contrast, the parent compound, bicifadine, and the lactam metabolite (M12) were either not detected or were found as minor components in the urine of these animals. nih.gov Fecal excretion in these species primarily consisted of the acid (M3) and lactam acid (M9) metabolites. nih.gov In rats, bile was found to contain mainly the lactam acid (M9) and the acid (M3) along with its acyl glucuronide conjugate. nih.gov

The oral bioavailability of bicifadine showed some variation among the species, being 50-63% in mice, 79-85% in rats, and slightly lower in monkeys at 33-42%. nih.gov Plasma protein binding was also found to be species-dependent, with moderate binding in mice (80-86%) and higher binding in rats and monkeys (95-97%). nih.gov The similarity in the metabolic patterns and biotransformation pathways across mice, rats, monkeys, and humans has been noted as a facilitating factor for allometric scaling to predict human pharmacokinetic parameters. researchgate.netthieme-connect.com

Identification and Characterization of Metabolic Products

The metabolism of bicifadine results in a number of metabolic products, which have been identified and characterized. The major metabolites are formed through the two primary pathways discussed above. nih.gov

The key metabolites identified are:

M2 (hydroxymethyl metabolite): Formed by the CYP2D6-mediated oxidation of the methyl group. nih.gov

M3 (carboxylic acid metabolite): Formed by the further oxidation of M2. nih.govtaylorandfrancis.com This metabolite and its acyl glucuronide conjugate are significant components found in plasma and urine. nih.govresearchgate.net

M12 (lactam metabolite): Formed through the MAO-B-catalyzed oxidation of the pyrrolidine ring. nih.govtaylorandfrancis.com

M9 (lactam acid): This metabolite is formed by the further oxidation of M12. taylorandfrancis.comresearchgate.net M9 and its acyl glucuronide are major metabolites, accounting for a substantial portion of the administered dose recovered in urine. taylorandfrancis.comresearchgate.net

Other metabolites: Other metabolic pathways of varying importance across species include the formation of a carbamoyl-O-glucuronide, a hydroxymethyl lactam, and a carboxyl lactam. nih.gov

In human plasma, following an oral dose, unchanged bicifadine accounted for only 15% of the total drug equivalents in the area under the concentration-time curve, with the remainder being primarily composed of the lactam (M12), the acid (M3), and the lactam acid (M9). researchgate.net

Interactive Data Table: Major Metabolites of (-)-Bicifadine Hydrochloride

| Metabolite ID | Name | Formation Pathway | Key Enzymes |

| M2 | Hydroxymethyl metabolite | Oxidation of the methyl group | CYP2D6 (major), CYP1A2 (minor) |

| M3 | Carboxylic acid metabolite | Further oxidation of M2 | Aldehyde dehydrogenase (presumed) |

| M12 | Lactam metabolite | Oxidation of the pyrrolidine ring | MAO-B (major), MAO-A (minor) |

| M9 | Lactam acid | Further oxidation of M12 | CYP1A2, 2C19, 2D6, 2E1 |

Prediction of Metabolic Stability and Clearance from In Vitro and Preclinical Animal Data

The metabolic stability of a compound is a critical factor in determining its pharmacokinetic profile, including its clearance and bioavailability. nih.gov For bicifadine, in vitro data from liver microsomes and hepatocytes, along with in vivo data from preclinical species, have been used to predict its metabolic fate in humans. thieme-connect.com

Studies have shown that bicifadine is extensively metabolized. nih.gov The similarity of metabolic pathways across preclinical species and humans allows for the use of allometric scaling to predict human pharmacokinetic parameters. researchgate.netthieme-connect.com This approach uses data from different animal species to derive equations that predict parameters such as clearance (CL) and volume of distribution (Vz) in humans. thieme-connect.com

For bicifadine, allometric equations were successfully used to predict human intravenous clearance (CLiv), oral clearance (CLoral), and volume of distribution. The predicted oral clearance (95 L/h) was reasonably close to the value observed in human studies (59 L/h). thieme-connect.com This suggests that simple allometry is a viable approach for prospectively predicting the human pharmacokinetics of bicifadine. thieme-connect.com The extensive metabolism is consistent with the observation that unchanged bicifadine represents a small fraction of the total drug-related material in plasma after oral administration. nih.govresearchgate.net The rapid metabolism is also reflected in the relatively short elimination half-life observed in humans. researchgate.net

Advanced Analytical and Spectroscopic Methodologies in Bicifadine Hydrochloride Research

Quantitative Analysis of Polymorphic Forms and Impurities

Research has identified at least two polymorphic forms of (-)-Bicifadine (B12913351) Hydrochloride, often designated as Form A and Form B. google.com The quantitative analysis of these polymorphs, especially in binary mixtures, is a critical aspect of quality control in the pharmaceutical manufacturing process.

Chemometric Approaches for Binary Mixture Quantitation (e.g., Partial Least Squares (PLS) Algorithm)

Chemometric methods, particularly the Partial Least Squares (PLS) algorithm, have been successfully employed for the quantitative analysis of (-)-Bicifadine Hydrochloride polymorphs. nih.gov In one study, calibration models were developed using PLS to quantify binary mixtures of the two polymorphs. nih.govsciencegate.app This approach involves correlating the spectral data with the known concentrations of the polymorphs in prepared mixtures. The PLS algorithm is adept at handling large datasets with collinear variables, which is often the case with spectroscopic data.

Advantages of Near-Infrared (NIR) Spectroscopy in Polymorph Determination Accuracy and Convenience

Among the various spectroscopic techniques utilized, Near-Infrared (NIR) spectroscopy has demonstrated significant advantages for the quantitative determination of this compound polymorphs. nih.gov When compared with X-ray powder diffraction (XRPD) and attenuated total reflectance-infrared (ATR-IR) spectroscopy, NIR spectroscopy, coupled with a PLS calibration model, provided the highest accuracy in predicting the concentration of polymorphs in binary mixtures. nih.govsciencegate.app

A key study highlighted the superior performance of NIR spectroscopy, which yielded a root mean standard error of prediction (RMSEP) of 1.4% for the concentration of polymorph 1. nih.govsciencegate.app This was considerably lower than the RMSEP values obtained from XRPD (4.4%) and ATR-IR (3.8%) spectra. nih.govsciencegate.app Beyond its accuracy, NIR spectroscopy offers greater convenience as it often requires minimal sample preparation and can be used for non-destructive analysis. europeanpharmaceuticalreview.comresearchgate.net

| Analytical Technique | Root Mean Standard Error of Prediction (RMSEP) for Polymorph 1 |

| Near-Infrared (NIR) Spectroscopy | 1.4% |

| Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy | 3.8% |

| X-ray Powder Diffraction (XRPD) | 4.4% |

Applications in Real-Time Release (RTR) and Process Analytical Technology (PAT) for Active Pharmaceutical Ingredients (APIs)

The principles of Real-Time Release (RTR) and Process Analytical Technology (PAT) are integral to modern pharmaceutical manufacturing, aiming to ensure product quality through continuous monitoring and control of critical process parameters. jetir.orgusp.org Spectroscopic techniques like NIR are well-suited for PAT applications due to their rapid and non-destructive nature. europeanpharmaceuticalreview.com

In the context of this compound, the ability of NIR spectroscopy to accurately and conveniently quantify polymorphic content makes it a valuable PAT tool. europeanpharmaceuticalreview.comresearchgate.net By integrating NIR probes into the manufacturing process, it is possible to monitor the polymorphic form of the API in real-time. This allows for immediate adjustments to process conditions to ensure the desired polymorphic form is consistently produced, thereby facilitating real-time release of the product. jetir.org This approach aligns with the Quality by Design (QbD) paradigm, which emphasizes building quality into the product from the outset. jetir.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Structural Confirmation

Both Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for the vibrational analysis and structural confirmation of pharmaceutical compounds. sapub.orgcovalentmetrology.com These methods provide detailed information about the molecular structure and bonding within a molecule. nih.gov

For this compound, FTIR and Raman spectroscopy can be used to differentiate between its polymorphic forms. nih.gov The different crystal packing and molecular conformations of the polymorphs result in distinct vibrational spectra. gexinonline.comrsc.org For instance, specific peaks in the infrared spectra can be used to characterize and distinguish between Form A and Form B of bicifadine (B1205413) hydrochloride. google.com Key distinguishing peaks for Form B have been identified at wavenumbers 2108, 891, 856, 719, and 660 cm⁻¹. google.com Density functional theory (DFT) calculations can further aid in assigning the observed vibrational modes to specific molecular motions, providing a deeper understanding of the structural differences between the polymorphs. nih.gov

Integration of Diverse Analytical Techniques for Comprehensive Chemical and Structural Characterization

A comprehensive understanding of the chemical and structural properties of this compound necessitates the integration of multiple analytical techniques. While techniques like NIR spectroscopy excel in quantitative analysis for process control, other methods provide complementary information. nih.govuniversityofgalway.ie

For instance, X-ray powder diffraction (XRPD) is fundamental for determining the crystal structure of the different polymorphs. google.comnih.gov Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal behavior and stability of the polymorphs, including any phase transitions that may occur upon heating. nih.gov By combining data from XRPD, DSC, TGA, FTIR, Raman, and NIR spectroscopy, a complete picture of the solid-state properties of this compound can be assembled. nih.govuniversityofgalway.ie This integrated approach is crucial for ensuring the development of a robust and reliable drug product.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the solid-state properties of (-)-Bicifadine Hydrochloride?

- Methodological Answer : A combination of differential scanning calorimetry–thermogravimetric analysis (DSC-TGA), X-ray powder diffraction (XRPD), and attenuated total reflectance–infrared/near-infrared (ATR-IR/NIR) spectroscopy is recommended. XRPD provides crystallographic data, while ATR-IR/NIR identifies vibrational modes sensitive to polymorphic differences. Calibration models using partial least squares (PLS) regression can quantify polymorph mixtures, with NIR offering superior accuracy (RMSEP = 1.4%) compared to IR (3.8%) and XRPD (4.4%) .

Q. How can researchers validate the purity and identity of this compound in synthesized batches?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with stability-indicating methods, ensuring separation of degradation products. Validate parameters per ICH guidelines (specificity, linearity, precision). For solid-state validation, cross-reference DSC-TGA data (melting points, decomposition profiles) with literature values. XRPD patterns should match known polymorphic forms, and IR spectroscopy can confirm functional groups .

Q. What are the key considerations when designing experiments to study polymorphic forms?

- Methodological Answer :

Sample Preparation : Prepare binary polymorph mixtures (e.g., 0–100% polymorph 1) to establish calibration curves.

Technique Selection : Prioritize non-destructive methods like ATR-NIR for rapid analysis.

Data Analysis : Use chemometric tools (e.g., PLS) to handle spectral overlaps.

Reproducibility : Document crystallization conditions (solvent, temperature, evaporation rate) to ensure consistency .

Advanced Research Questions

Q. How can chemometric approaches like PLS regression enhance the quantification of polymorphic mixtures?

- Methodological Answer : PLS reduces dimensionality in spectral data, correlating absorbance peaks with polymorph ratios. For this compound, NIR spectra (12,000–4,000 cm⁻¹) are particularly sensitive to subtle structural differences. Validate models using root mean square error of prediction (RMSEP) and leverage cross-validation to avoid overfitting. Compare results with XRPD-derived quantitative phase analysis for cross-verification .

Q. What strategies resolve contradictions between computational predictions and experimental crystal structures?

- Methodological Answer :

DFT Calculations : Perform density functional theory (DFT) B3LYP simulations to predict vibrational modes and compare with experimental IR spectra.

Conformational Analysis : Assess crystal packing using single-crystal X-ray diffraction (SCXRD) to identify discrepancies in torsion angles (e.g., C5–C4–C6–C11 rotations in bicifadine vs. fluorinated analogs).

Polymorph Screening : Systematically vary solvents and cooling rates to explore kinetic vs. thermodynamic crystallization pathways .

Q. How do stereochemical factors influence the synthesis and crystallization of this compound?

- Methodological Answer :

- Synthesis : Optimize enantiomeric purity using chiral catalysts or resolving agents. Monitor optical rotation or chiral HPLC to confirm (1S,5R) configuration.

- Crystallization : Slow evaporation of acetonitrile yields block crystals suitable for SCXRD. Note that substituents (e.g., para-methyl vs. fluoro groups) alter phenyl ring rotations, leading to distinct polymorphs (Z′ = 1 vs. 4). Use Hirshfeld surface analysis to quantify intermolecular interactions driving polymorphism .

Data Contradiction Analysis

Q. How should researchers address discrepancies in polymorphic stability data?

- Methodological Answer :

Thermal Analysis : Compare DSC curves for melting endotherms and exothermic events (e.g., solid-solid transitions).

Humidity Studies : Perform dynamic vapor sorption (DVS) to assess hygroscopicity-induced phase changes.

Computational Modeling : Use molecular dynamics (MD) simulations to predict relative stabilities under varying conditions. Reconcile findings with experimental data by adjusting force field parameters .

Experimental Design Tables

| Parameter | Polymorph 1 | Polymorph 2 |

|---|---|---|

| XRPD Peaks (2θ) | 12.5°, 18.7°, 22.3° | 11.9°, 17.6°, 21.8° |

| DSC Melting Point | 215°C (dec.) | 208°C (dec.) |

| ATR-NIR Key Bands | 6850 cm⁻¹ (C-H stretch) | 7020 cm⁻¹ (C-H stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。